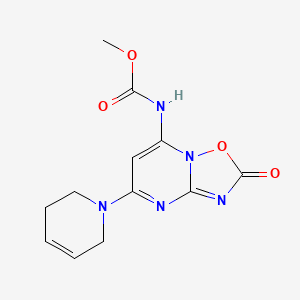
Carprazidil
概要
説明
カルプラジジルは、主に重症高血圧と軽度心不全の治療に使用される強力な血管拡張薬です。 カルプラジジルは、作用発現が遅く、持続時間が長いことが特徴であり、心不全患者の心室機能改善に効果的です 。 カルプラジジルの分子式はC12H13N5O4です .
製法
合成経路と反応条件
カルプラジジルは、一連の有機反応によって合成することができます。製法には、特定の有機化合物の縮合、それに続く還元反応とアシル化反応が含まれます。詳細な合成経路は次のとおりです。
縮合反応: 4-(2-ヒドロキシエチル)シクロヘキサノンと1-(2,3-ジクロロフェニル)ピペラジンの縮合反応により、中間体が生成されます。
還元アミノ分解: 中間体は、還元アミノ分解反応を受け、トランス-4-[2-[4-(2,3-ジクロロフェニル)ピペラジン)-1-イル]エチル]シクロヘキシルアミンを生成します。
アシル化: 最後の段階では、N,N-ジメチルメチルカルバモイルクロリドとのアシル化反応によって、カルプラジジルが生成されます.
工業生産方法
カルプラジジルの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 このプロセスは、経済的で環境に優しく設計されており、原材料の入手可能性とプロセスの簡素化を確保しています .
準備方法
Synthetic Routes and Reaction Conditions
Carprazidil can be synthesized through a series of organic reactions. The preparation involves the condensation of specific organic compounds followed by reduction and acylation reactions. The detailed synthetic route includes:
Condensation Reaction: A condensation reaction between 4-(2-hydroxyethyl)cyclohexanone and 1-(2,3-dichlorophenyl)piperazine to produce an intermediate compound.
Reduction and Ammonolysis: The intermediate undergoes a reducing ammonolysis reaction to produce trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, ensuring the availability of raw materials and simplicity of the process .
化学反応の分析
反応の種類
カルプラジジルは、次のようなさまざまな化学反応を受けます。
酸化: カルプラジジルは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応によって、カルプラジジルは還元形に変換することができます。
置換: カルプラジジルは、特定の官能基が他の官能基で置き換わる置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってさまざまな酸化誘導体が生成され、還元によってカルプラジジルのさまざまな還元形が生成される可能性があります .
科学研究への応用
カルプラジジルは、次のようなさまざまな科学研究への応用があります。
化学: 血管拡張機構と反応を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスへの影響と生体分子との相互作用について調査されています。
科学的研究の応用
Carprazidil has several scientific research applications, including:
Chemistry: Used as a model compound in studying vasodilator mechanisms and reactions.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Primarily used in the treatment of hypertension and heart failure. .
Industry: Employed in the development of new vasodilator drugs and related pharmaceutical research.
作用機序
カルプラジジルは、血管拡張を介して効果を発揮し、これは血管の弛緩を伴います。メカニズムには次のようなものがあります。
分子標的: カルプラジジルは、細動脈の平滑筋細胞を標的とし、血管拡張を引き起こします。
類似化合物との比較
類似化合物
ミノキシジル: 重症高血圧の治療に使用される別の強力な血管拡張薬です。
ヒドララジン: 高血圧と心不全の治療に使用される血管拡張薬です。
ジアゾキシド: 急性高血圧と特定の種類の低血糖の治療に使用されます.
カルプラジジルの独自性
カルプラジジルは、作用発現が遅く、持続時間が長いことが特徴であり、高血圧と心不全の長期管理に適しています。 カルプラジジルは、その特異的な分子構造と生体標的との相互作用によって、他の血管拡張薬と区別されます .
特性
CAS番号 |
68020-77-9 |
|---|---|
分子式 |
C12H13N5O4 |
分子量 |
291.26 g/mol |
IUPAC名 |
methyl N-[5-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-a]pyrimidin-7-yl]carbamate |
InChI |
InChI=1S/C12H13N5O4/c1-20-11(18)14-9-7-8(16-5-3-2-4-6-16)13-10-15-12(19)21-17(9)10/h2-3,7H,4-6H2,1H3,(H,14,18) |
InChIキー |
LIQCCUFOYBAGQT-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC(=NC2=NC(=O)ON12)N3CCC=CC3 |
正規SMILES |
COC(=O)NC1=CC(=NC2=NC(=O)ON12)N3CCC=CC3 |
Key on ui other cas no. |
68020-77-9 |
同義語 |
Carbamic acid, (5-(3,6-dihydro-1(2H)-pyridinyl)-3,3a-dihydro-2-oxo-2H-(1,2,4)oxadiazolo(2,3-a)pyrimidin-7-yl)-, methyl ester carprazidil methyl 5-(3,6-dihydro-1(2H)-pyridyl)-2-oxo-2H-(1,2,4)oxadiazolo-2,3a-pyrimidine-7-carbamate Ro 12-4713 Ro 124713 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)








![calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate](/img/structure/B1221618.png)


![N-butan-2-yl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-thiadiazolecarboxamide](/img/structure/B1221624.png)
![(2S)-2-amino-6-[(2-oxoimidazolidine-1-carbonyl)amino]hexanoic acid](/img/structure/B1221626.png)
